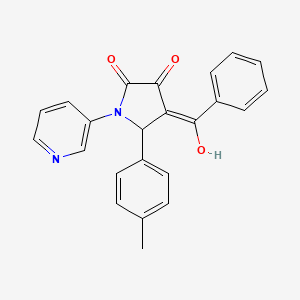
5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as MOT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Mecanismo De Acción
The mechanism of action of 5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by activating the caspase pathway and downregulating the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to possess antioxidant and antimicrobial activities. It has also been shown to have a protective effect on liver and kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer agent and to optimize its pharmacokinetic properties. In material science, research is needed to develop new organic semiconductors based on this compound and to optimize their performance in electronic devices. In organic electronics, further studies are needed to investigate the use of this compound as a hole-transporting material in other types of organic devices.
Métodos De Síntesis
The synthesis of 5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide with thiosemicarbazide in the presence of acetic acid and acetic anhydride, followed by cyclization with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain this compound.
Aplicaciones Científicas De Investigación
5-(4-methylphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to possess significant anti-inflammatory and analgesic properties. It has also been investigated as a potential anticancer agent, with promising results in preclinical studies. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
Propiedades
IUPAC Name |
5-(4-methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-4-6-10(7-5-9)13-14-12(15-16-13)11-3-2-8-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCQGWUSAIUWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-bromo-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5306179.png)
![9-[(2S)-2-aminobutanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B5306182.png)
![3-(allylthio)-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306190.png)

![3-allyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5306211.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5306214.png)

![1-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinoxalinone](/img/structure/B5306223.png)


![3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306285.png)


![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5306303.png)